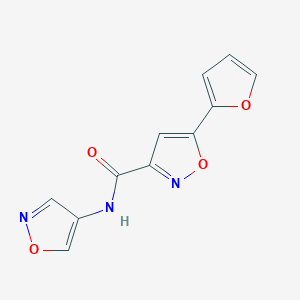![molecular formula C12H27Cl2N3 B2751159 (1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride CAS No. 1269050-34-1](/img/structure/B2751159.png)
(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’-Methyl-[1,4’-bipiperidin]-4-yl)methanamine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine core with a methyl group and a methanamine moiety. The dihydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’-Methyl-[1,4’-bipiperidin]-4-yl)methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of piperidine derivatives followed by reductive amination to introduce the methanamine group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of (1’-Methyl-[1,4’-bipiperidin]-4-yl)methanamine dihydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(1’-Methyl-[1,4’-bipiperidin]-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
科学研究应用
(1’-Methyl-[1,4’-bipiperidin]-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1’-Methyl-[1,4’-bipiperidin]-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1-Methyl-1,2,3,4-Tetrahydroisoquinoline
- N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride
Uniqueness
(1’-Methyl-[1,4’-bipiperidin]-4-yl)methanamine dihydrochloride is unique due to its bipiperidine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
属性
IUPAC Name |
[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3.2ClH/c1-14-6-4-12(5-7-14)15-8-2-11(10-13)3-9-15;;/h11-12H,2-10,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQLQVQNKPDJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2751077.png)
![Methyl 3-[4-(methylamino)phenyl]propanoate](/img/structure/B2751079.png)
![N-(2-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751082.png)
![2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2751083.png)
![8-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)



![Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate](/img/structure/B2751093.png)
![1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-phenylpiperazine](/img/structure/B2751094.png)


![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751097.png)
![2-(2-chlorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2751099.png)
